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Compound of Interest

Compound Name: AZ7550-d5

Cat. No.: B12403811

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of AZ7550-
d5, a deuterated internal standard for the active metabolite of osimertinib (AZD9291). AZ7550
is a potent inhibitor of the insulin-like growth factor 1 receptor (IGF1R) and the epidermal
growth factor receptor (EGFR), including mutant forms that confer resistance to previous
generations of EGFR inhibitors. The protocols outlined herein describe a plausible synthetic
route for AZ7550 and its deuterated analog, AZ7550-d5, intended for use in research settings
such as pharmacokinetic and metabolic studies. Additionally, this document includes
guantitative data on the biological activity of AZ7550 and a diagram of the relevant EGFR
signaling pathway.

Introduction

Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has
demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC),
particularly in patients with EGFR T790M resistance mutations. AZ7550 is a pharmacologically
active metabolite of osimertinib.[1][2] Understanding the pharmacokinetics and metabolism of
osimertinib and its active metabolites is crucial for optimizing its therapeutic use. Stable
iIsotope-labeled internal standards, such as AZ7550-d5, are essential tools for accurate
guantification of drug and metabolite levels in biological matrices by mass spectrometry. This
document provides a detailed, research-grade protocol for the synthesis of AZ7550-d5.
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Data Presentation

Table 1: Biological Activity of AZ7550

Target/Cell Line Assay Type IC50 / GI50 (nM) Reference
IGF1R Kinase Assay 1600 [3]
H1975 (EGFR

Cell-based 45 [3]
L858R/T790M)
PC9 (EGFR

Cell-based 26 [3]
delE746_A750)
LoVo (WT EGFR) Cell-based 786 [3]
H1975 (EGFR o

Proliferation 19 [3]
L858R/T790M)
PC9 (EGFR o

Proliferation 15 [3]
delE746_A750)
Calu3 (WT EGFR) Proliferation 537 [3]

Table 2: Mass Spectrometry Parameters for AZ7550

Compound Precursor lon (m/z) Product lon (m/z)
AZ7550 486.3 72.1
AZ7550-d5 (predicted) 491.3 77.1

Experimental Protocols

The synthesis of AZ7550-d5 can be achieved through a multi-step process. The following
protocols are based on established synthetic strategies for analogous compounds and provide
a comprehensive guide for laboratory synthesis.

Protocol 1: Synthesis of Deuterated N1,N1,N2-trimethyl-
N2-(trideuteriomethyl)ethane-1,2-diamine (d5-Side
Chain)
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This protocol describes the synthesis of the deuterated side chain, a key building block for
AZ7550-d5.

Materials:

2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol
o Deuterated methyl iodide (CD3I)

e Sodium hydride (NaH)

e Anhydrous Tetrahydrofuran (THF)

o Standard glassware for organic synthesis

e Magnetic stirrer and heating mantle

» Rotary evaporator

Procedure:

e To a solution of 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol (1.0 eq) in anhydrous THF,
add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

o Allow the reaction mixture to warm to room temperature and stir for 1 hour.
e Cool the mixture back to 0 °C and add deuterated methyl iodide (1.5 eq) dropwise.
» Let the reaction proceed at room temperature overnight.

» Quench the reaction carefully with water and extract the product with a suitable organic
solvent (e.g., ethyl acetate).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography to obtain the deuterated diamine side
chain.
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Protocol 2: Synthesis of N-(5-amino-2-((2-
(dimethylamino-d5)ethyl)(methyl)amino)-4-
methoxyphenyl)acrylamide (Key Intermediate)

Materials:

Deuterated N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine (from Protocol 1)

¢ 1-fluoro-2-methoxy-4-nitrobenzene

o Acryloyl chloride

 Palladium on carbon (Pd/C)

e Hydrogen gas

e Triethylamine (TEA)

e Dichloromethane (DCM)

Methanol (MeOH)

Procedure:

o Aromatic Nucleophilic Substitution: React the deuterated diamine from Protocol 1 with 1-
fluoro-2-methoxy-4-nitrobenzene in the presence of a suitable base (e.g., potassium
carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperature to yield N'-(2-
methoxy-4-nitrophenyl)-N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine.

» Reduction of Nitro Group: Reduce the nitro group of the resulting compound using catalytic
hydrogenation (H2, Pd/C) in methanol to afford N1-(2-((2-(dimethylamino-d5)ethyl)
(methyl)amino)-4-methoxyphenyl)benzene-1,4-diamine.

o Acrylamide Formation: Dissolve the aniline derivative in DCM and cool to 0 °C. Add
triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). Stir the
reaction at O °C for 1-2 hours.
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e Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude acrylamide intermediate. Purify by column chromatography.

Protocol 3: Synthesis of 4-(1-methyl-1H-indol-3-
yl)pyrimidin-2-amine (Key Intermediate)

Materials:

1-methyl-1H-indole-3-carbaldehyde

Guanidine hydrochloride

Sodium ethoxide

Ethanol

Procedure:

In a round-bottom flask, dissolve 1-methyl-1H-indole-3-carbaldehyde and guanidine
hydrochloride in ethanol.

¢ Add a solution of sodium ethoxide in ethanol to the mixture.

¢ Reflux the reaction mixture for several hours until the reaction is complete (monitored by
TLC).

e Cool the reaction mixture and neutralize with a suitable acid.

o Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain 4-(1-
methyl-1H-indol-3-yl)pyrimidin-2-amine.

Protocol 4: Final Assembly of AZ7550-d5 via Buchwald-
Hartwig Amination

Materials:
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* N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide
(from Protocol 2)

e 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (from Protocol 3)

e 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (alternative reactant)

o Palladium catalyst (e.g., Pd2(dba)3)

e Ligand (e.g., Xantphos)

e Base (e.g., Cs2CO0O3)

Anhydrous dioxane
Procedure:

 In a flame-dried Schlenk flask, combine N-(5-amino-2-((2-(dimethylamino-d5)ethyl)
(methyl)amino)-4-methoxyphenyl)acrylamide (1.0 eq), 2-chloro-4-(1-methyl-1H-indol-3-
yl)pyrimidine (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

o Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
o Add anhydrous dioxane via syringe.

e Heat the reaction mixture at 100-120 °C overnight.

e Cool the reaction to room temperature and dilute with an organic solvent.

« Filter the mixture through a pad of Celite and concentrate the filtrate.

Purify the crude product by column chromatography to afford AZ7550-d5.

Mandatory Visualization
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Caption: Synthetic workflow for AZ7550-d5.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ7550.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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